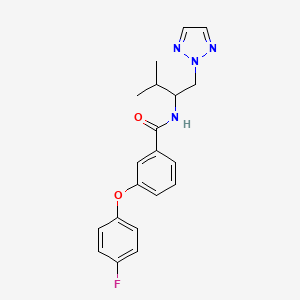

3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

CAS No.: 2034267-24-6

Cat. No.: VC7597663

Molecular Formula: C20H21FN4O2

Molecular Weight: 368.412

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034267-24-6 |

|---|---|

| Molecular Formula | C20H21FN4O2 |

| Molecular Weight | 368.412 |

| IUPAC Name | 3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |

| Standard InChI | InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) |

| Standard InChI Key | VDGHSKCSLARDFX-UHFFFAOYSA-N |

| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Introduction

Overview of the Compound

Chemical Name:

3-(4-Fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

This compound is a benzamide derivative featuring:

-

A 4-fluorophenoxy group attached to a benzene ring.

-

A 1,2,3-triazole moiety linked to a butan-2-yl chain.

-

A secondary amide functional group (-CONH-) connecting the two major fragments.

Potential Applications

Compounds with similar structures are often investigated for their biological activities due to their diverse pharmacological properties. Potential applications include:

-

Anticancer Agents: Benzamide derivatives are known for their ability to inhibit enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.

-

Antimicrobial Activity: Triazole-containing compounds frequently exhibit antifungal and antibacterial properties.

-

Drug Development: The fluorophenoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery.

Synthesis Pathway

The synthesis of such a compound typically involves:

-

Formation of the Triazole Ring: Using azide-alkyne cycloaddition (click chemistry), a highly efficient method.

-

Amide Bond Formation: Coupling the benzoyl chloride derivative with the appropriate amine.

-

Fluorophenoxy Substitution: Introducing the fluorine atom via nucleophilic aromatic substitution or using pre-fluorinated reagents.

Analytical Characterization

To confirm the structure and purity of this compound, the following methods would be employed:

-

NMR Spectroscopy:

-

Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

For functional group identification, such as amide bonds and aromatic rings.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess purity.

-

Biological Evaluation

If intended for pharmacological use, the compound would undergo:

-

In Vitro Testing:

-

Screening against cancer cell lines or microbial strains to evaluate efficacy.

-

-

Molecular Docking Studies:

-

To predict binding affinity with biological targets like enzymes or receptors.

-

-

Toxicity Studies:

-

Assessing cytotoxicity in normal cells to ensure safety.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume